molecular formula C8H11IN2 B13328328 4-iodo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole

4-iodo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole

Cat. No.: B13328328
M. Wt: 262.09 g/mol
InChI Key: AIWCJGZSLVCMHL-UHFFFAOYSA-N
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Description

4-Iodo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole is a synthetic pyrazole derivative intended for research and development purposes. Pyrazole compounds containing an iodine atom at the C4 position, such as 4-iodopyrazole (CAS 3469-69-0), are recognized as valuable intermediates in organic and medicinal chemistry . The 4-iodo substituent on the pyrazole ring is a versatile functional handle for constructing more complex molecules via metal-catalyzed cross-coupling reactions . For instance, CuI-catalyzed C–O coupling with alcohols can be used to synthesize 4-alkoxypyrazoles , while Pd- or Cu-catalyzed C–N coupling reactions at the C-4 position are also feasible . Substituted pyrazole cores are found in compounds with a wide range of bioactivities, including anti-inflammatory, antipyretic, and antifungal effects, and are exploited in pharmaceutical and pesticide active ingredients . Furthermore, certain 4-substituted 1-phenyl-pyrazole-3-carboxylic acid derivatives have been investigated for their use as agents against abiotic plant stress, demonstrating the agricultural relevance of this chemical class . The 3-methylbut-2-en-1-yl (prenyl) side chain in this particular derivative may impart unique physicochemical properties and could be explored for its potential in drug discovery and the synthesis of novel heterocyclic systems. This product is strictly for Research Use Only. Please Note: A specific CAS number and detailed physicochemical data for this compound were not located in the searched databases. The information provided is based on the general properties and applications of closely related 4-iodopyrazole compounds.

Properties

Molecular Formula

C8H11IN2

Molecular Weight

262.09 g/mol

IUPAC Name

4-iodo-1-(3-methylbut-2-enyl)pyrazole

InChI

InChI=1S/C8H11IN2/c1-7(2)3-4-11-6-8(9)5-10-11/h3,5-6H,4H2,1-2H3

InChI Key

AIWCJGZSLVCMHL-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN1C=C(C=N1)I)C

Origin of Product

United States

Preparation Methods

Iodination of Pyrazole Using Iodine and Oxidants

One of the most straightforward approaches involves direct electrophilic iodination of pyrazole derivatives, typically at the 4-position, using iodine in the presence of an oxidant. This method is well-documented in patent literature, notably in the synthesis of iodinated pyrazoles for pharmaceutical and agrochemical applications.

Methodology:

  • Reactants: Pyrazole derivatives (e.g., 1-methylpyrazole), iodine.
  • Oxidant: Hydrogen peroxide, nitric acid, or sulfuric acid, which facilitates the oxidation of iodine to the electrophilic I⁺ species.
  • Reaction Conditions: Elevated temperatures (50-100°C), reaction times of 1-12 hours, with molar ratios of iodine to pyrazole typically between 1:1.0-1.3, and oxidant to pyrazole between 1:1.0-2.0.

Reaction Mechanism:

The iodination proceeds via electrophilic substitution, where iodine, activated by the oxidant, replaces the hydrogen at the 4-position of the pyrazole ring. The process is reversible, and the presence of oxidants shifts the equilibrium toward the iodinated product by converting HI formed during the reaction into iodine, thus promoting the forward reaction.

Key Reference:

  • Patent US8937185B2 describes an improved process for pyrazole iodination, emphasizing the use of oxidants like hydrogen peroxide to promote iodine utilization and increase yields.

Iodination Followed by Functionalization with Vinyl Groups

To introduce the (3-methylbut-2-en-1-yl) substituent, a subsequent step involves coupling the iodinated pyrazole with suitable alkene precursors or performing a cross-coupling reaction, such as Suzuki or Stille coupling, using boronic acids or stannanes bearing the desired side chain.

Synthesis via Nucleophilic Substitution and Cross-Coupling

Preparation of the Iodinated Pyrazole Intermediate

  • Starting Material: Pyrazole derivatives with suitable leaving groups (e.g., halogens at the 4-position).
  • Method: Halogen exchange or direct iodination as described above.

Coupling with 3-Methylbut-2-en-1-yl Precursors

  • Method: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
  • Reagents: Boronic acids or esters of the side chain, palladium catalysts, base (potassium carbonate or similar).
  • Outcome: Formation of the C–C bond attaching the vinyl side chain at the 1-position of the pyrazole.

Research Findings:

  • The patent US20160244412A1 describes a process for preparing pyrazole derivatives with various substituents, including vinyl groups, via palladium-catalyzed coupling, which can be adapted for the side chain .

Alternative Synthetic Routes Based on Literature

Iodination of Pre-formed Pyrazole Derivatives

  • Starting Material: 1-(3-methylbut-2-en-1-yl)-pyrazole precursors synthesized via cyclization or substitution reactions.
  • Method: Iodination at the 4-position using iodine and an oxidant, as outlined in patent CN111205226A, which emphasizes mild conditions and high selectivity.

Multi-step Synthesis from Pyrazole Precursors

  • Step 1: Synthesis of the pyrazole core via cyclization of hydrazines with β-dicarbonyl compounds.
  • Step 2: Functionalization at the 1-position with the vinyl group via alkylation or cross-coupling.
  • Step 3: Iodination at the 4-position as per the electrophilic substitution methods.

Process Optimization and Scale-up Considerations

Parameter Typical Range Remarks
Reaction Temperature 50-100°C Ensures efficient iodination without decomposition
Reaction Time 1-12 hours Balances yield and process efficiency
Molar Ratios Iodine: 1.0-1.3; Oxidant: 1.0-2.0 Optimized for maximum yield
Oxidant Type Hydrogen peroxide preferred Cost-effective, environmentally friendly
Solvent Toluene, tetrahydrofuran Compatible with reagents and scalable

Notes:

  • Removal of hydrogen iodide during iodination is critical; oxidants like hydrogen peroxide facilitate this by converting HI into iodine.
  • The process is adaptable for industrial scale, with emphasis on controlling temperature, molar ratios, and reaction time to maximize yield and purity.

Summary of Key Literature and Patent Data

Source Main Contribution Relevance to Preparation Method
Patent US8937185B2 Improved iodination process using oxidants Direct iodination methodology
Patent CN111205226A Mild iodination of pyrazole derivatives Specific to 4-iodo-pyrazoles
Patent US20160244412A1 Palladium-catalyzed coupling for side chain attachment Synthesis of complex pyrazole derivatives
Chemical synthesis literature Nucleophilic substitution, cross-coupling Versatile routes for functionalization

Chemical Reactions Analysis

Cross-Coupling Reactions

Iodopyrazoles are versatile substrates for transition-metal-catalyzed cross-couplings. For example:

Reaction TypeCatalyst/SolventYield RangeKey Features
Suzuki Coupling Pd(PPh₃)₄/Cs₂CO₃/DME-H₂O76%Replaces iodide with aryl groups
Heck Reaction Pd(OAc)₂/dppp/Na₂CO₃/butanol29.4%Forms alkenyl-substituted pyrazoles
Grignard Addition IsopropylMgCl/THFVariesIntroduces alkyl chains

Example: A palladium-catalyzed coupling with phenylboronic acid under microwave irradiation achieved 76% yield .

Nucleophilic Substitution

The iodide substituent can undergo displacement with nucleophiles:

Reaction TypeReagents/SolventYield RangeOutcome
Alkylation Hydrazine/Alcohol37–97%Forms carboxyalkyl-pyrazoles
Amination Arylhydrazine hydrochlorides52–83%Yields 1,5-regioisomers

Mechanism: Hydrazines attack the carbonyl group, followed by cyclization and elimination .

Functional Group Transformations

Reaction TypeReagents/ConditionsYield RangeTransformation
Oxidation KMnO₄/Basic conditionsNot reportedConverts iodide to hydroxyl groups
Reduction NaBH₄/MeOHNot reportedReduces ketones to alcohols

Note: The 3-methylbut-2-en-1-yl substituent may stabilize intermediates via conjugation.

Ring Expansion/Cyclization

Pyrazoles with electron-deficient rings can participate in cycloadditions:

Reaction TypeReagents/ConditionsYield RangeOutcome
1,3-Dipolar Cycloaddition Diazo compounds/Alkynyl bromides41–97%Forms 3,5-diarylpyrazoles
Cascade Reactions Enaminones/DMSO/SelectfluorNot reportedGenerates 1,4-disubstituted pyrazoles

Key Insight: Steric bulk from the 3-methylbut-2-en-1-yl group may hinder certain cycloadditions .

Research Findings

  • Regioselectivity: The nature of the hydrazine (free vs. hydrochloride) dictates regioisomer formation (1,3- vs. 1,5-) .

  • Solvent Effects: Polar protic solvents (e.g., alcohols) favor substitution, while aprotic solvents (e.g., THF) enable Grignard additions .

  • Catalyst Choice: Palladium catalysts (e.g., Pd(PPh₃)₄) enable efficient coupling under mild conditions .

Scientific Research Applications

4-iodo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Medicine: It may have potential as a lead compound for the development of new pharmaceuticals.

    Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-iodo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key physicochemical parameters of 4-iodo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole with related N-substituted 4-iodopyrazoles:

Compound Name Molecular Formula Molecular Weight XlogP Polar Surface Area (Ų) Key Substituent Effects
This compound C₈H₁₁IN₂ 286.10 ~2.8* 27 Prenyl group increases hydrophobicity and steric hindrance
4-Iodo-1-(4-methoxybenzyl)-1H-pyrazole C₁₁H₁₁N₂OI 314.12 2.4 27 Methoxybenzyl enhances π-π stacking and solubility
4-Iodo-1-(oxetan-3-yl)-1H-pyrazole C₆H₇IN₂O 234.05 1.2 45 Oxetane improves water solubility and metabolic stability
4-Iodo-1-(tetrahydropyran-4-yl)-1H-pyrazole C₈H₁₁IN₂O 278.09 1.8 38 Tetrahydropyran balances lipophilicity and bioavailability

*Estimated based on analogous structures.

Key Observations :

  • The prenyl group in the target compound confers higher hydrophobicity (XlogP ~2.8) compared to oxetane or tetrahydropyran derivatives.
  • Polar substituents (e.g., oxetane) reduce XlogP and increase water solubility .

Reactivity in Cross-Coupling Reactions

The iodine substituent enables participation in Pd-catalyzed reactions. Below is a comparison of reaction yields for difluoromethylation and alkynylation:

Compound Name Reaction Type Catalyst System Yield (%) Key Finding
4-Iodo-1-(4-methoxyphenyl)-1H-pyrazole Difluoromethylation Pd(dba)₂/DPEPhos 60 Higher yield than 3-iodo analog (low yield) due to favorable C–I bond activation
4-Iodo-1-(1-ethoxyethyl)-1H-pyrazole Sonogashira coupling CuI/Pd(OAc)₂ 93 Bulky N-substituents do not hinder coupling efficiency
3-Iodo-1-(4-methoxyphenyl)-1H-pyrazole Difluoromethylation Pd(dba)₂/DPEPhos <20 Lower reactivity due to steric and electronic effects of iodine at C3

Key Observations :

  • Substituent Position : 4-Iodo derivatives exhibit superior reactivity over 3-iodo analogs in Pd-catalyzed reactions due to reduced steric hindrance and stronger C–I bond activation .

Key Observations :

  • Iodo-pyrazoles are primarily used as synthetic intermediates rather than bioactive agents, though substituents like methoxybenzyl may enable fluorescence applications .
  • Antioxidant activity in pyrazoles correlates with electron-withdrawing groups (e.g., bromine) and conjugated systems .

Biological Activity

4-Iodo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are known for their medicinal properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article explores the biological activity of this compound based on available research findings.

The chemical structure of this compound can be represented as follows:

C8H10IN3\text{C}_8\text{H}_{10}\text{I}\text{N}_3

This compound features an iodine atom at the 4-position of the pyrazole ring, which may influence its biological activity.

Anti-inflammatory Activity

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving various pyrazole derivatives, compounds showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Pyrazoles have also been evaluated for their antimicrobial properties. A series of pyrazole derivatives were tested against various bacterial strains, including E. coli and Bacillus subtilis, with some compounds exhibiting promising results at low concentrations . The potential of this compound in this regard remains to be thoroughly investigated.

Anticancer Potential

The anticancer activity of pyrazole derivatives has been a focus of research due to their ability to inhibit tumor cell growth. Studies indicate that certain pyrazoles can induce apoptosis in cancer cell lines, suggesting a mechanism that could be relevant for this compound .

Structure-Activity Relationship (SAR)

The biological activity of pyrazoles is often linked to their structural characteristics. Modifications at various positions on the pyrazole ring can significantly alter their potency and selectivity against specific biological targets. For instance, the introduction of halogens like iodine can enhance lipophilicity and potentially increase cellular uptake .

Case Study 1: Anti-inflammatory Effects

In a controlled study, a series of pyrazole derivatives, including those structurally similar to this compound, were assessed for their anti-inflammatory potential using carrageenan-induced edema models in mice. The results indicated that several compounds exhibited comparable efficacy to indomethacin, a well-known anti-inflammatory drug .

Case Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial activity of various pyrazole derivatives against standard bacterial strains. The tested compounds were found to have varying degrees of effectiveness, with some achieving inhibition rates up to 98% against Mycobacterium tuberculosis at specific concentrations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-iodo-1-(3-methylbut-2-en-1-yl)-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyrazole derivatives often involves cyclocondensation or nucleophilic substitution. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis . For iodinated pyrazoles, copper-catalyzed reactions (e.g., azide-alkyne cycloaddition) are effective, as seen in triazole-pyrazole hybrids using CuSO₄ and sodium ascorbate . Optimization includes varying solvents (THF/water mixtures), temperature (50°C for 16 hours), and stoichiometry of reagents (e.g., 1:1.2 molar ratio of azide to alkyne) .

Q. How can spectroscopic and crystallographic methods be applied to characterize this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ = 7.54 ppm for pyrazole protons in 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile) .
  • X-ray diffraction : Confirms crystal structure, as demonstrated for (2Z)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methylanilino)but-2-en-1-one .
  • IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at 2231 cm⁻¹ and azide peaks at 2139 cm⁻¹) .
  • Mass spectrometry : Validates molecular weight (e.g., HRMS-EI for C₁₂H₁₀N₆: m/z 238.0961) .

Q. What are the typical purification strategies for pyrazole derivatives, and how do they impact yield?

  • Methodological Answer : Column chromatography (silica gel with cyclohexane/ethyl acetate gradients) is standard, achieving ~61% yield for triazole-pyrazole hybrids . Dry loading with Celite improves separation efficiency . Recrystallization from ethanol or dichloromethane is used for crystalline products, with yields dependent on solvent polarity and cooling rates .

Advanced Research Questions

Q. How does the iodine substituent influence the coordination chemistry of this pyrazole in metal complexes?

  • Methodological Answer : The iodine atom enhances ligand polarizability, facilitating coordination to metals like Pd(II). In [PdCl₂L₂] complexes (L = 4-iodopyrazole), DFT studies show shortened Pd–N bonds (2.02–2.05 Å) and distorted square-planar geometries due to steric effects . Synergistic electronic effects from the 3-methylbut-2-en-1-yl group can further modulate redox properties and catalytic activity .

Q. How can computational methods (e.g., DFT) resolve electronic structure and reactivity patterns in this compound?

  • Methodological Answer : DFT calculations at the B3LYP/6-311++G(d,p) level predict charge distribution, HOMO-LUMO gaps, and vibrational frequencies. For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, experimental IR and NMR data align with computed values (e.g., carbonyl stretching at 1687 cm⁻¹) . TD-DFT can simulate UV-Vis spectra to study substituent effects on absorption maxima .

Q. What strategies address contradictory data in substituent-driven reaction outcomes?

  • Methodological Answer : For example, aryloxy substituents on pyrazole-4-carbaldehydes show variable reactivity in nucleophilic substitutions. Control experiments (e.g., replacing K₂CO₃ with Cs₂CO₃) can resolve discrepancies in yields . Mechanistic probes (e.g., radical traps or isotopic labeling) clarify whether pathways involve SN2 or radical intermediates .

Q. How do steric and electronic effects of the 3-methylbut-2-en-1-yl group impact regioselectivity in further functionalization?

  • Methodological Answer : The bulky isoprenyl group directs electrophilic substitution to the pyrazole C-5 position. For instance, iodination at C-4 is favored due to decreased steric hindrance compared to C-3/C-5 . Electronic effects are quantified via Hammett σ values, where electron-donating substituents (e.g., –CH₂CH₂–) increase nucleophilicity at adjacent positions .

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